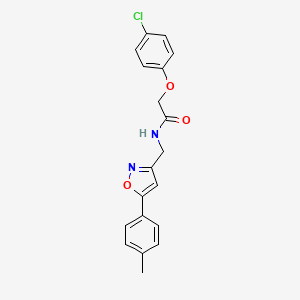

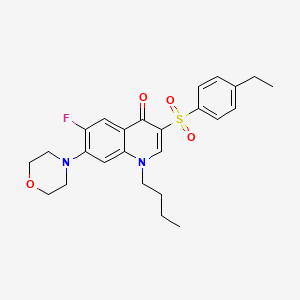

N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is an intriguing compound with a complex molecular structure, featuring a unique combination of functional groups. This compound belongs to the class of triazole derivatives, which are known for their diverse biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The azide-alkyne cycloaddition, often referred to as the "click chemistry" reaction, is employed. The 1,3-dipolar cycloaddition between an organic azide and a terminal alkyne forms the 1,2,3-triazole ring.

Attachment of Benzyl and Phenyl Groups: Using appropriate benzyl and phenyl halides, the substitution reactions introduce these groups at the desired positions of the triazole ring.

Final Functionalization: Incorporating the carboxamide and methylthio groups is achieved through targeted substitution and amidation reactions.

Industrial Production Methods

The industrial-scale synthesis mirrors the laboratory methods but emphasizes efficiency, cost-effectiveness, and environmental considerations. It involves:

Continuous Flow Reactors: Ensures consistent reaction conditions, improved yields, and scalability.

Catalyst Optimization: Utilizes optimized catalysts to lower reaction times and energy requirements.

Green Chemistry Principles: Reduces the use of hazardous solvents and maximizes atom economy.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions:

Oxidation: Oxidative cleavage of the methylthio group can form sulfone or sulfoxide derivatives.

Reduction: The triazole ring can participate in selective hydrogenation reactions.

Substitution: Halogenated derivatives can be synthesized through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) as oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Utilizes alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Sulfone and sulfoxide derivatives.

Reduction: Reduced triazole and modified benzyl-phenyl structures.

Substitution: Halo-substituted or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide exhibits versatile applications across various scientific fields:

Chemistry: Serves as an intermediate in synthesizing complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and anticancer properties due to the bioactivity of the triazole ring.

Medicine: Explored in drug discovery programs, particularly for developing anti-inflammatory and antifungal agents.

Industry: Utilized in materials science for creating novel polymers and as a precursor in agrochemical formulations.

Wirkmechanismus

Mechanism by Which the Compound Exerts Its Effects

N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide interacts with various molecular targets, primarily through:

Enzyme Inhibition: Binds to the active site of enzymes, disrupting their function.

Receptor Modulation: Acts on specific cellular receptors, altering signal transduction pathways.

Molecular Targets and Pathways Involved

Protein Kinases: Inhibits key kinases involved in cell proliferation and survival.

Caspases: Modulates apoptotic pathways by influencing caspase activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Similar Compounds

N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide stands out for its unique combination of functional groups and diverse biological activities. When compared to other triazole derivatives:

Enhanced Bioactivity: Exhibits higher potency in antimicrobial and anticancer assays.

Versatile Reactivity: Offers broader chemical reactivity, making it a valuable synthetic intermediate.

List of Similar Compounds

1-Phenyl-1H-1,2,3-triazole-4-carboxamide

N-Benzyl-4-phenyl-1H-1,2,3-triazole-5-carboxamide

N-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

This comprehensive analysis sheds light on the multifaceted nature of this compound, highlighting its synthetic routes, reactivity, applications, and mechanisms of action, as well as its uniqueness in the realm of triazole derivatives.

Eigenschaften

CAS-Nummer |

1788830-38-5 |

|---|---|

Molekularformel |

C17H16N4OS |

Molekulargewicht |

324.4 |

IUPAC-Name |

N-[(4-methylsulfanylphenyl)methyl]-5-phenyl-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C17H16N4OS/c1-23-14-9-7-12(8-10-14)11-18-17(22)16-15(19-21-20-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,22)(H,19,20,21) |

InChI-Schlüssel |

YIQOOUFZSLFXJA-UHFFFAOYSA-N |

SMILES |

CSC1=CC=C(C=C1)CNC(=O)C2=NNN=C2C3=CC=CC=C3 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2995400.png)

![5-Methyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2995403.png)

![N-[(1-Tert-butylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2995408.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2995411.png)

![Methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2995413.png)

![N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide](/img/structure/B2995415.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2995416.png)

![3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2995418.png)

![N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide](/img/structure/B2995419.png)